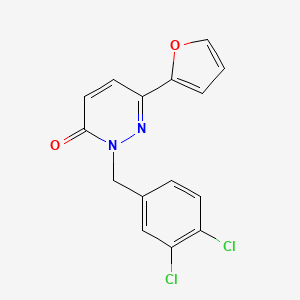
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure, which makes it an attractive candidate for drug development. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves the reaction of 3,4-dichlorobenzylamine with furan-2-carbaldehyde followed by cyclization with hydrazine hydrate.
Starting Materials
3,4-dichlorobenzylamine, furan-2-carbaldehyde, hydrazine hydrate
Reaction
Step 1: 3,4-dichlorobenzylamine is reacted with furan-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base., Step 2: The Schiff base is then treated with hydrazine hydrate to undergo cyclization and form the desired product, 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one., Step 3: The product is then purified by recrystallization or column chromatography.
作用机制
The mechanism of action of 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
生化和生理效应
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce oxidative stress, which leads to the production of reactive oxygen species (ROS). Additionally, this compound has been found to modulate the expression of several genes involved in cell growth and proliferation.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one in lab experiments is its high potency against cancer cells. This compound exhibits significant cytotoxic activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one. One possible direction is to investigate its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
科学研究应用
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been studied extensively for its potential as an anticancer agent. Several studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-4-3-10(8-12(11)17)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSVMORYCQWAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
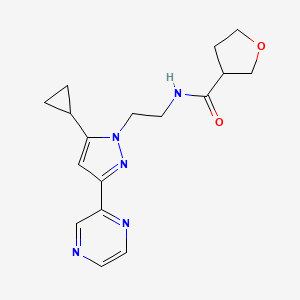

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
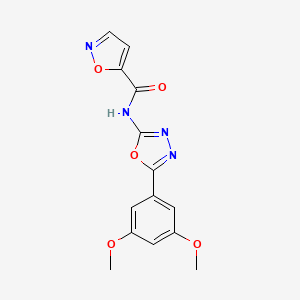
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
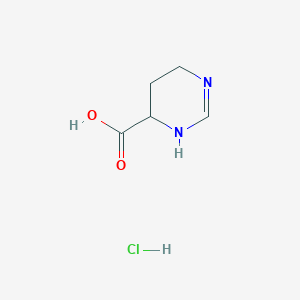
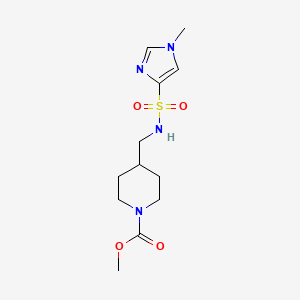
![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)
![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)